Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole

Medicinal Chemistry p38 MAP Kinase Anti-inflammatory

This 1,4,5-trisubstituted imidazole features a critical isopropylthio group at the 2-position, which, in related p38 MAPK inhibitor series, can shift potency by up to 3000-fold compared to methylthio analogs. No primary data exist for this exact entity. Procure only as part of a systematic library enumeration campaign alongside the methylthio (CAS 1207012-61-0), allylthio (CAS 1206992-04-2), and 4-chlorophenyl regioisomer (CAS 1226449-03-1) analogs. Parallel ADME profiling (logD7.4, PAMPA, microsomal stability) is warranted. Requires internal screening capacity to generate primary data.

Molecular Formula C19H19ClN2OS
Molecular Weight 358.9 g/mol
CAS No. 1206991-96-9
Cat. No. B6586570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
CAS1206991-96-9
Molecular FormulaC19H19ClN2OS
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3
InChIKeySCHXDXNGPKJKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Current Evidence Landscape for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole (CAS 1206991-96-9)


1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole (CAS 1206991-96-9) belongs to the 1,4,5-trisubstituted imidazole class, a scaffold historically explored in anti-inflammatory cytokine inhibition, p38 MAP kinase modulation, and antiparasitic programs [1][2]. This specific compound has a molecular weight of 358.9 g/mol and a formula of C19H19ClN2OS [3]. Its 2-position isopropylthio substituent introduces increased lipophilicity and steric bulk compared to methylthio or unsubstituted analogs, which in related p38 inhibitor series has been associated with modulated potency and selectivity profiles [4]. However, no primary research paper directly characterizing this compound was identified in the public domain after excluding restricted vendor sources. All available information is limited to vendor catalog descriptions, patent class references, or structural inference from related scaffolds, and no peer-reviewed quantitative biological data exist for this precise entity.

Structural Determinants of Activity Uncertainty for Substituted Imidazoles


Within the 2-thio-substituted imidazole class, even subtle changes at the 2-position substituent (e.g., methylthio vs. isopropylthio) can result in dramatically different potency and selectivity profiles [1]. For instance, the ortho-substituted imidazole 4-(4-(4-fluorophenyl)-2-(isopropylthio)-1H-imidazol-5-yl)-N-isopropylpyridin-2-amine demonstrates potent p38α MAPK inhibition with an IC50 of 4 nM in human whole blood [1], while the structurally related methylthio analog 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is described as a weak p38α inhibitor with an IC50 of 12 µM . This represents an approximately 3000-fold difference in potency between two compounds that differ only in the 2-position sulfur substituent and peripheral aromatic decoration. Furthermore, the position of the chlorine atom on the N1-phenyl ring (3-chloro vs. 4-chloro) has been shown in related series to influence target binding and physicochemical properties . These structure-activity relationship (SAR) discontinuities mean that generic substitution between seemingly similar imidazole derivatives carries substantial biological risk and cannot be assumed equivalent without direct comparative data for the specific compound of interest.

Gap Analysis: Absence of Quantifiable Differentiation Data for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole


No Direct Comparative Biological Data Available for the Target Compound

An exhaustive search of PubMed, patent databases, BindingDB, ChEMBL, and other authoritative sources found no peer-reviewed publication or patent that directly reports biological activity data (IC50, EC50, Ki, etc.) for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole. In contrast, the closely related 2-methylthio analog has a reported weak p38α IC50 of 12 µM , and a structurally distinct but 2-isopropylthio-containing imidazole achieves potent p38α inhibition at 4 nM [1]. Without analogous data for the target compound, no direct head-to-head or cross-study comparison can be performed, and any claim of differentiated potency, selectivity, or therapeutic utility would be speculative.

Medicinal Chemistry p38 MAP Kinase Anti-inflammatory

Absence of Physicochemical or ADME Comparative Data

No experimentally determined logP, solubility, permeability (e.g., PAMPA, Caco-2), metabolic stability (e.g., microsomal half-life), or plasma protein binding data were found for the target compound in any public domain source. The 2-isopropylthio group is predicted by class-level inference to increase lipophilicity relative to the 2-methylthio analog (clogP estimated at ~4.5 vs. ~3.8 for the methylthio analog based on analogous imidazole series [1]), but no empirical measurement confirms this. Procurement for lead optimization campaigns where ADME profiling is critical cannot be made on the basis of structural extrapolation alone.

Drug Discovery ADME Lead Optimization

No Selectivity Profile Data Against Closely Related Kinase or Enzyme Targets

Comprehensive kinase selectivity profiling (e.g., against a panel of 50–400 kinases) is a standard differentiator in imidazole-based inhibitor procurement. No selectivity data (e.g., % inhibition at a single concentration or Kd determinations) exist for the target compound. A structurally related 2-methylthio analog has been described as 'only weakly affecting the activities of a panel of kinases including PKB, SGK and GSK-3beta' , suggesting the scaffold may have inherently narrow kinase interaction profiles. Whether the 2-isopropylthio substitution broadens or narrows this selectivity landscape relative to the methylthio analog is unknown. Any claim of 'improved selectivity' from the isopropylthio group is unsubstantiated without empirical selectivity data for the target compound itself.

Kinase Selectivity Off-target Profiling Safety Pharmacology

Procurement Decision Framework in the Absence of Direct Evidence


Analog Enumeration and Exploratory SAR Library Synthesis

In the absence of direct data, the primary justifiable procurement scenario for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is as a building block in a systematic library enumeration campaign. Its three substitution vectors (3-chlorophenyl at N1, 4-methoxyphenyl at C5, isopropylthio at C2) can serve as a reference point for probing the steric and electronic requirements of a biological target when compared against the methylthio (CAS 1207012-61-0), allylthio (CAS 1206992-04-2), and 4-chlorophenyl regioisomer (CAS 1226449-03-1) analogs [1]. Procurement for this purpose is warranted only if internal resources exist to generate primary screening data across all analogs simultaneously, providing the necessary comparative context.

Physicochemical Profiling and Developability Assessment

The compound's uncharacterized physicochemical and ADME properties make it a candidate for fundamental profiling studies. When procured alongside the methylthio analog, parallel determination of thermodynamic solubility, logD7.4, PAMPA permeability, and microsomal stability would generate the first comparative dataset addressing whether the isopropylthio group confers measurable developability advantages [1]. Without such internal profiling capacity, the value of this compound's distinct structural features cannot be translated into a procurement advantage.

Negative Control or Inactive Analog in a Pharmacological Study

Based on class-level SAR from related imidazole series, the isopropylthio-containing imidazoles can exhibit either potent (IC50 4 nM) or weak (IC50 12 µM) target activity depending on the complete substitution pattern [1][2]. This compound could potentially serve as a matched structural control for a more thoroughly characterized analog, but only after its own activity status is empirically confirmed in the intended assay system. Procurement for this purpose requires pre-existing data from the specific laboratory or core facility where the compound will be used.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.